4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
Molecular Formula |
C28H26N2O5 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O5/c1-17(2)19-5-7-20(8-6-19)25-24(26(31)21-9-10-22-23(14-21)35-13-12-34-22)27(32)28(33)30(25)16-18-4-3-11-29-15-18/h3-11,14-15,17,25,31H,12-13,16H2,1-2H3/b26-24+ |
InChI Key |
CNVSDCJWQUTDDU-SHHOIMCASA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CN=CC=C5 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CN=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that integrates various functional groups and structural motifs associated with bioactive compounds. Its unique molecular architecture suggests potential pharmacological properties that warrant detailed investigation.
Structural Features
This compound features:
- A benzodioxine moiety, which is often linked to antitumor and antimicrobial activities.
- A pyridine ring , known for its role in enhancing biological activity through interaction with various biological targets.
- A pyrrolone structure , which has been associated with anti-inflammatory and analgesic effects.
The presence of multiple chiral centers indicates that the compound may exist in several stereoisomeric forms, which can exhibit different biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas based on structural motifs:
| Structural Feature | Associated Biological Activity |
|---|---|
| Benzodioxine Core | Antitumor activity |
| Pyridine Ring | Antimicrobial properties |
| Pyrrolone Structure | Anti-inflammatory effects |
Antitumor Activity
Research indicates that compounds containing the benzodioxine unit often exhibit significant antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar capabilities due to its structural similarities.
Antimicrobial Properties
The pyridine and benzodioxine components of the compound are known to enhance antimicrobial efficacy. Studies on related structures have demonstrated potent activity against a range of bacteria and fungi, indicating that this compound could be effective against resistant strains .
Anti-inflammatory Effects
The pyrrolone structure is frequently linked to anti-inflammatory activity. Compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of our target compound:
- Antitumor Studies : A study on benzodioxine derivatives revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of hydroxyl groups was particularly beneficial for enhancing activity.
- Antimicrobial Testing : In a comparative analysis of pyridine derivatives, those with additional functional groups such as hydroxyl or methoxy exhibited increased antimicrobial potency against Gram-positive and Gram-negative bacteria. The combination of these groups in our target compound may similarly enhance its antimicrobial profile .
- Inflammation Models : Research on pyrrolone derivatives demonstrated their ability to inhibit inflammatory pathways in vitro and in vivo, supporting their use as anti-inflammatory agents. The presence of the pyrrolone moiety in our compound suggests it may also modulate inflammatory responses effectively .
Scientific Research Applications
Chemical Structure and Characteristics
The molecular formula of the compound is with a molecular weight of approximately 467.5 g/mol. The structure includes a benzodioxine moiety, a pyridine ring, and a pyrrolone structure, which contribute to its unique biological activity. The presence of multiple chiral centers suggests the possibility of various stereoisomeric forms that may exhibit different pharmacological effects .
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs to this compound often exhibit anti-inflammatory properties. The benzodioxane derivatives have been associated with significant inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
Case Study:
A study demonstrated that derivatives of 1,4-benzodioxane exhibited notable anti-inflammatory effects in vitro. The docking studies suggested that these compounds could effectively bind to the active sites of COX enzymes, leading to reduced inflammation markers in biological assays .
Anticancer Potential
The complex structure of this compound positions it as a candidate for anticancer drug development. Analogous compounds have shown promise in targeting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a synthesized library of 1,4-benzodioxane derivatives, several compounds demonstrated cytotoxic activity against various cancer cell lines. The study highlighted the potential for further optimization of these compounds to enhance their efficacy against specific cancer types .
Neuroprotective Effects
The structural features of this compound may also confer neuroprotective properties. Compounds containing pyridine and pyrrolone structures are often investigated for their potential to mitigate neurodegenerative diseases.
Research Insights:
Preliminary studies suggest that similar compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress, indicating a pathway for therapeutic application in conditions like Alzheimer’s disease .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical transformations starting from readily available precursors such as gallic acid. The process typically includes:
- Esterification : Formation of the benzodioxane scaffold.
- Functionalization : Introduction of hydroxy and carbonyl groups.
- Cyclization : Formation of the pyrrolone structure through cyclization reactions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Notes:
- The 3,4-dimethoxyphenyl substituent in introduces strong electron-donating effects, contrasting with the electron-withdrawing carbonyl in the target compound, which may affect redox behavior .
Electronic and Reactivity Profiles
- Isoelectronic/Isovalent Considerations: While the target compound shares valence electron counts with benzodioxine-containing analogs (e.g., ), structural geometry differences (e.g., pyrrol-2-one vs. pyrrolidinone rings) lead to divergent reactivity. For instance, the α,β-unsaturated carbonyl in the target compound may facilitate nucleophilic additions, whereas saturated pyrrolidinones () exhibit greater stability toward electrophiles .
- Noncovalent Interactions: Analysis using methods like the electron localization function (ELF) and noncovalent interaction (NCI) index reveals stronger intramolecular hydrogen bonding in the target compound (due to the hydroxyl and carbonyl groups) compared to morpholine derivatives, which rely on weaker van der Waals interactions .
Spectroscopic and Computational Insights
Table 2: Inferred Spectroscopic Properties
Notes:
- The pyridinylmethyl group in the target compound likely causes deshielding of adjacent protons compared to the electron-donating morpholinoethyl group in .
- Multiwfn analysis predicts distinct electron density distributions in the target compound’s benzodioxine-carbonyl region, correlating with enhanced electrophilicity at the carbonyl carbon.
Preparation Methods
Synthesis of the 2,3-Dihydro-1,4-benzodioxine-6-carbonyl Intermediate
The benzodioxine carbonyl group is synthesized via a ring-closing reaction followed by oxidation. A method detailed in CN105801556A involves reacting 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions (e.g., KOH or NaOH) to form 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde . Subsequent oxidation with potassium permanganate in aqueous solution at 70–110°C yields 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with >90% efficiency .
Key Reaction Conditions:
-
Alkaline medium (pH 9–10) for ring closure.
-
Oxidation at reflux temperature (90–110°C).
-
Purification via recrystallization from ethanol/water mixtures .
Construction of the Pyrrol-2-one Core
The pyrrolidone scaffold is synthesized through a cyclocondensation strategy. A method adapted from PMC6647008 involves reacting enaminones (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one) with urea and substituted aldehydes in glacial acetic acid . For the target compound, 4-(propan-2-yl)benzaldehyde is condensed with the enaminone to form the dihydropyrimidinone intermediate, which undergoes cyclization under acidic conditions to yield the pyrrol-2-one core .
Optimized Parameters:
Introduction of the Pyridin-3-ylmethyl Group
The pyridinylmethyl substituent at position 1 is introduced via nucleophilic substitution. A method from SciELO involves alkylating the pyrrolidone nitrogen with 3-(bromomethyl)pyridine in dimethylformamide (DMF) using lithium hydride as a base . The reaction proceeds at room temperature for 3–4 hours, achieving 75–85% yield after purification by column chromatography .
Critical Considerations:
-
Base: LiH or K₂CO₃.
-
Solvent: DMF or acetonitrile.
-
Steric hindrance requires excess alkylating agent (1.2–1.5 equiv) .
Functionalization at Position 5 with 4-(Propan-2-yl)phenyl
The 4-isopropylphenyl group is introduced via Suzuki-Miyaura coupling. A palladium-catalyzed cross-coupling reaction between a boronic ester derivative of 4-isopropylbenzene and a brominated pyrrolidone intermediate achieves this step. Conditions include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a toluene/water solvent system at 80°C .
Yield Optimization:
Hydroxylation at Position 3
The hydroxyl group is introduced via selective oxidation of a ketone precursor. Using oxone (potassium peroxymonosulfate) in a methanol/water mixture at 0–5°C, the ketone at position 3 is oxidized to a secondary alcohol with >80% yield .
Reaction Specifics:
-
Oxidant: Oxone (2.0 equiv).
-
Temperature: 0–5°C to prevent over-oxidation.
-
Work-up: Neutralization with NaHCO₃ and extraction with ethyl acetate .
Final Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization includes:
-
¹H NMR (CDCl₃): δ 7.2–7.6 (aromatic protons), δ 4.2–4.3 (benzodioxine methylene), δ 1.2–1.3 (isopropyl CH₃) .
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent ) | Method B (PMC ) | Method C (SciELO ) |
|---|---|---|---|
| Benzodioxine Synthesis | 90% yield (KMnO₄) | – | – |
| Pyrrolidone Formation | – | 82% yield | 75% yield |
| Alkylation | – | – | 85% yield |
| Total Yield | 68% | 70% | 65% |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended for the oxidation and cyclization steps to enhance safety and efficiency . Catalytic methods using recyclable Pd catalysts (e.g., Pd/C) reduce costs in Suzuki couplings .
Q & A
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
